molecular formula C19H14FN3OS B2938238 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031665-92-5

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2938238
CAS RN: 1031665-92-5
M. Wt: 351.4
InChI Key: RGPQNLYCTQYKJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group (a six-membered carbon ring), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and a thioether linkage (a sulfur atom connected to two carbon atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the pyrimidine ring in the compound could potentially undergo reactions such as nitration, halogenation, or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial Activity

HMS3489C16 and its derivatives have shown promise in antimicrobial applications. Specifically, compounds within this class have demonstrated activity against Pseudomonas aeruginosa , which is comparable to the reference drug streptomycin . This suggests potential for HMS3489C16 to be developed into new antimicrobial agents that could be particularly useful in treating infections resistant to conventional antibiotics.

CNS Disorders Treatment

HMS3489C16 has been identified as a potential intermediate in the synthesis of GABA B receptor modulators. These modulators are considered promising for the treatment of central nervous system (CNS) disorders, including epilepsy, anxiety, and depression . HMS3489C16’s role in the synthesis of these modulators could be crucial in creating effective treatments for these conditions.

Mechanism of Action

Target of Action

The primary target of HMS3489C16 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

HMS3489C16 interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely based on molecular docking studies .

Biochemical Pathways

The inhibition of EGFR by HMS3489C16 affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, HMS3489C16 disrupts these pathways, potentially leading to reduced tumor growth .

Result of Action

The result of HMS3489C16’s action is the inhibition of tumor cell proliferation. In studies, it has demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 . This suggests that HMS3489C16 could be a promising candidate for the treatment of cancers that overexpress EGFR.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve studying its potential uses in various fields, such as medicine or materials science, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-15-9-5-4-8-13(15)11-25-19-22-16-14(12-6-2-1-3-7-12)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPQNLYCTQYKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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